Electron Beam Resist Sensitivity: Vinylcyclohexyl Ketone Copolymers Outperform Conventional Resists
Copolymers of vinylcyclohexyl ketone (a structural analog of 4-vinylcyclohexanone) with methyl methacrylate demonstrate superior sensitivity to electron beam radiation compared to conventional positive resists while maintaining equivalent resolution [1]. The vinylcyclohexyl ketone-based resist also exhibits high resistance to plasma-chemical etching, a critical parameter for pattern transfer fidelity [1].
| Evidence Dimension | Electron beam sensitivity |
|---|---|
| Target Compound Data | Copolymer of vinylcyclohexyl ketone + methyl methacrylate: High sensitivity to synchrotron radiation e-beam [1] |
| Comparator Or Baseline | Conventional positive resists (unspecified): Lower sensitivity at equivalent resolution [1] |
| Quantified Difference | Better sensitivity at same resolution (quantitative sensitivity values not reported in source); enhanced resistance to plasma-chemical etching [1] |
| Conditions | Electron beam of synchrotron radiation; positive resist mode [1] |
Why This Matters
For procurement in electron beam lithography applications, vinylcyclohexyl ketone-based polymers offer a performance advantage over conventional resists, potentially reducing exposure time and improving throughput.
- [1] INIS Repository. Polyvinylketones, as electron and X-ray sensitive materials. Record 43031154. View Source
